7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Vue d'ensemble
Description
“7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” is a chemical compound that belongs to the class of 1,4-benzodiazepine-2,5-diones . This class of compounds is known for their diverse therapeutic properties and are ubiquitous in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones, including “this compound”, can be achieved via a novel, simple, and convenient methodology using H2PtCl6 as the catalyst . The substitution at the C-3 position can be varied using pre-defined amino acids as precursors .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the use of H2PtCl6 as a catalyst . The reaction conditions can be optimized using different solvents with the compound as a model substrate .Mécanisme D'action
Target of Action
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(_A) subtype. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity .
Mode of Action
The compound acts as a positive allosteric modulator of the GABA(_A) receptors. Upon binding, it increases the receptor’s affinity for GABA, thereby enhancing the frequency of chloride ion channel opening. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and making it less likely to fire an action potential .
Biochemical Pathways
By modulating GABA(_A) receptors, this compound influences several downstream pathways:
- Activation of GABAergic pathways : Enhanced GABAergic transmission leads to widespread inhibitory effects in the CNS, contributing to anxiolytic, sedative, and muscle relaxant properties .
Pharmacokinetics
The pharmacokinetics of this compound involve:
- Excretion : It is excreted primarily through the kidneys, with a half-life ranging from 6 to 12 hours, depending on individual metabolic rates .
Result of Action
At the molecular level, the compound’s action results in:
- Reduced excitatory neurotransmission : Lowering the release of excitatory neurotransmitters and overall CNS activity .
Action Environment
Environmental factors can significantly influence the compound’s efficacy and stability:
- Presence of other substances : Co-administration with other CNS depressants can potentiate the effects, while certain foods or medications may alter its absorption and metabolism .
Understanding these factors is crucial for optimizing the therapeutic use of this compound and ensuring its stability and efficacy in clinical settings.
Safety and Hazards
The safety information for “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Based on the retrieved papers, the 1,4-benzodiazepine-2,5-dione framework, including “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione”, is a good starting point for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . This suggests that future research could focus on exploring the therapeutic potential of this class of compounds.
Analyse Biochimique
Biochemical Properties
It has been suggested that it may act as a GABA modulator , affecting the gamma-aminobutyric acid receptor-ionophore complex . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in this pathway .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
7-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)10(14)11-5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCBBTZUGKHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400910 | |
Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422318-46-5 | |
Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.